
6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a piperazine ring, and a nicotinamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with piperazine and an appropriate amine. One common method involves the following steps:
Activation of Nicotinic Acid: Nicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation Reaction: The activated nicotinic acid ester is then reacted with 2-(piperazin-1-yl)ethylamine under mild conditions to form the desired amide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of nicotinic acid and piperazine are reacted in a controlled environment to ensure high yield and purity.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group and piperazine ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups attached to the amino or piperazine moieties.
Wissenschaftliche Forschungsanwendungen
6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The piperazine ring and nicotinamide moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide Derivatives: Compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside share structural similarities with 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate exhibit similar chemical properties due to the presence of the piperazine ring.
Uniqueness
This compound is unique due to its combined structural features of the amino group, piperazine ring, and nicotinamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
827588-09-0 |
|---|---|
Molekularformel |
C12H19N5O |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
6-amino-N-(2-piperazin-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H19N5O/c13-11-2-1-10(9-16-11)12(18)15-5-8-17-6-3-14-4-7-17/h1-2,9,14H,3-8H2,(H2,13,16)(H,15,18) |
InChI-Schlüssel |
FDTCXALUQIXDSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCNC(=O)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
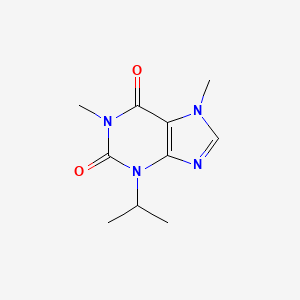
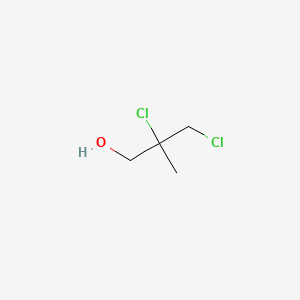
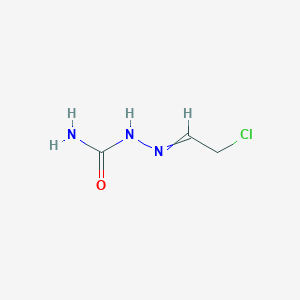

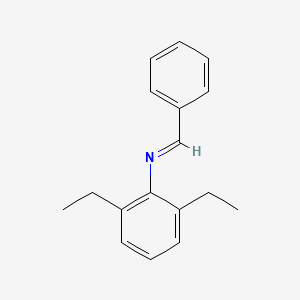
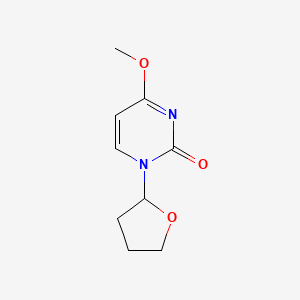
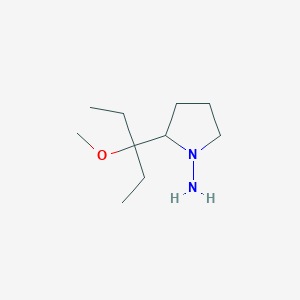
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)

